molecular formula C10H17ClFNO B1477292 3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2092237-48-2

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B1477292
CAS No.: 2092237-48-2
M. Wt: 221.7 g/mol
InChI Key: FMBSTAGUXRXFBO-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of a chloro group, a fluoromethyl group, and a methylpiperidinyl group attached to a propanone backbone. Its distinct chemical properties make it useful in organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(fluoromethyl)-4-methylpiperidine and 3-chloropropanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the chloro group can participate in electrophilic interactions. The compound’s structure allows it to modulate biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one: Lacks the methyl group on the piperidine ring.

    3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one: Lacks the fluoromethyl group.

Uniqueness

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is unique due to the presence of both the fluoromethyl and methyl groups on the piperidine ring, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications compared to similar compounds.

Biological Activity

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C12H16ClFN
  • Molecular Weight : 229.72 g/mol
  • CAS Number : 2092237-48-2

The compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural features, particularly the piperidine ring and chlorinated moiety, suggest potential interactions with central nervous system targets.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. These include modulation of serotonin receptors, which can influence mood and anxiety levels. For instance, studies on related piperidine derivatives have shown their ability to act as serotonin receptor agonists or antagonists, leading to varied effects on behavior and physiological responses .

2. Insecticidal Activity

The compound's structural analogs have been evaluated for insecticidal properties, particularly against mosquito larvae (Aedes aegypti). Similar compounds have demonstrated effective larvicidal activity, with LC50 values indicating potency in controlling mosquito populations, a crucial factor in managing vector-borne diseases .

CompoundLC50 (μM)LC90 (μM)
This compoundTBDTBD
Temephos<10.94TBD

3. Cytotoxicity Studies

Preliminary cytotoxicity assessments suggest that similar compounds exhibit low toxicity towards mammalian cells at certain concentrations. For example, studies have shown that certain piperidine derivatives do not induce significant cytotoxic effects on human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM) . This low toxicity profile is advantageous for potential therapeutic applications.

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of related compounds revealed that they could inhibit cell proliferation in cancer cell lines expressing specific ion channels. The findings suggested that these compounds could serve as leads for developing new cancer therapies targeting voltage-gated potassium channels .

Case Study 2: Behavioral Studies

Behavioral assays conducted on animal models treated with similar piperidine derivatives indicated mild behavioral changes without severe toxicity, suggesting a safety margin for further development .

Properties

IUPAC Name

3-chloro-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClFNO/c1-10(8-12)3-6-13(7-4-10)9(14)2-5-11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBSTAGUXRXFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CCCl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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